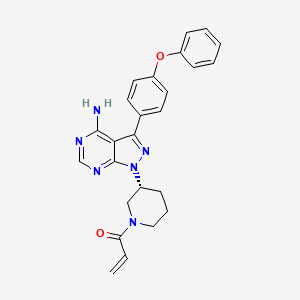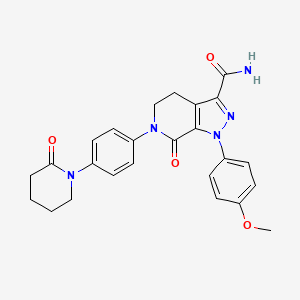
アピキサバン
概要
説明
アピキサバンは、Eliquisというブランド名で販売されている抗凝固薬です。これは、血栓を治療および予防し、非弁膜症性心房細動患者の脳卒中を予防するために使用されます。 血液凝固に不可欠な酵素であるXa因子の直接阻害によって作用します 。 アピキサバンは、股関節または膝関節置換手術後の血栓予防、および以前に血栓症の既往がある患者にも使用されます .
2. 製法
合成ルートと反応条件: アピキサバンの合成には、安価な4-クロロニトロベンゼンとピペリジンから始まる複数の工程が含まれます。 通常は8工程の工程が用いられ、二酸化炭素雰囲気下でピペリジン環を対応するラクタムに酸化するのに塩素酸ナトリウムを使用します 。 このプロセスにより、2つの6員環ラクタムが構築され、これはアピキサバンの最終構造に不可欠です .
工業生産方法: 工業的な設定では、アピキサバンの合成は効率とスケーラビリティを最大限に高めるように最適化されています。 このプロセスには、低温でジクロロメタン中でジイソプロピルエチルアミンとメタンスルホニルクロリドを使用し、続いてエチルナトリウムを加えることが含まれます 。 反応混合物を次に抽出および再結晶して、高純度のアピキサバンを得ます .
科学的研究の応用
Apixaban has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical structure and synthesis pathways.
Biology: Research focuses on its interactions with biological molecules and its effects on blood clotting mechanisms.
Industry: It is used in the pharmaceutical industry for the development of anticoagulant therapies.
作用機序
アピキサバンは、プロトロンビンをトロンビンに変換する際に重要な役割を果たす酵素であるXa因子を直接阻害することで作用します。これは血液凝固プロセスにおける重要なステップです 。 Xa因子を阻害することで、アピキサバンはトロンビンの形成、そして結果として血栓の形成を防止します 。 このメカニズムは抗トロンビンIIIに依存しないため、アピキサバンはXa因子の直接的かつ選択的な阻害剤となっています .
類似化合物:
リバーロキサバン: 類似のバイオアベイラビリティと選択性を備えた別の経口Xa因子阻害剤.
エドキサバン: 同様の適応症に使用される直接的なXa因子阻害剤でもあります.
ダビガトラン: アピキサバンとは異なるメカニズムで作用する直接的なトロンビン阻害剤.
アピキサバンの独自性: アピキサバンは、予測可能な薬物動態と薬力学的特性のためにユニークであり、ルーチンモニタリングなしで固定用量が可能になります 。 それは急速な作用開始と作用停止、食物または薬物相互作用の可能性が低く、中等度の腎機能障害を持つ患者を含む幅広い患者で有効です .
生化学分析
Biochemical Properties
Apixaban plays a crucial role in biochemical reactions by inhibiting blood coagulation factor Xa . This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. Apixaban interacts with various enzymes, proteins, and other biomolecules involved in the coagulation cascade. Specifically, it binds to the active site of factor Xa, blocking its activity and preventing the downstream activation of thrombin . This interaction is highly selective and potent, making apixaban an effective anticoagulant.
Cellular Effects
Apixaban exerts significant effects on various types of cells and cellular processes. By inhibiting factor Xa, apixaban influences cell function, particularly in endothelial cells and platelets. It reduces the activation of platelets and the release of pro-coagulant factors, thereby decreasing the overall pro-thrombotic state . Additionally, apixaban affects cell signaling pathways involved in coagulation and inflammation, leading to changes in gene expression and cellular metabolism. These effects contribute to the overall anticoagulant and anti-inflammatory properties of apixaban.
Molecular Mechanism
The molecular mechanism of action of apixaban involves its binding interactions with factor Xa. Apixaban binds to the active site of factor Xa, inhibiting its enzymatic activity and preventing the conversion of prothrombin to thrombin . This inhibition is achieved through competitive binding, where apixaban competes with the natural substrate of factor Xa for the active site. By blocking the activity of factor Xa, apixaban disrupts the coagulation cascade and reduces the formation of blood clots. Additionally, apixaban may influence gene expression by modulating the activity of transcription factors involved in coagulation and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of apixaban can change over time. Apixaban is known for its stability and rapid onset of action . Its effects may diminish over time due to degradation and metabolism. Long-term studies have shown that apixaban maintains its anticoagulant properties for extended periods, but its efficacy may decrease with prolonged exposure . In vitro and in vivo studies have demonstrated that apixaban can have long-term effects on cellular function, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of apixaban vary with different dosages in animal models. At therapeutic doses, apixaban effectively inhibits factor Xa and reduces the formation of blood clots . At higher doses, apixaban may exhibit toxic or adverse effects, including bleeding complications and impaired wound healing . Threshold effects have been observed, where the anticoagulant activity of apixaban increases with increasing doses until a plateau is reached. These findings highlight the importance of careful dosage management to achieve optimal therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
Apixaban is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It is primarily metabolized by the liver, where it undergoes oxidative metabolism mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5 . Additionally, apixaban is a substrate for P-glycoprotein, a transporter protein involved in drug efflux. These metabolic pathways influence the pharmacokinetics and bioavailability of apixaban, affecting its overall efficacy and safety profile.
Transport and Distribution
Apixaban is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and reaches peak plasma concentrations within a few hours . Apixaban is highly protein-bound, primarily to albumin, which facilitates its distribution throughout the body. It is also transported by P-glycoprotein, which influences its localization and accumulation in different tissues. These transport and distribution mechanisms play a crucial role in determining the pharmacokinetics and therapeutic effects of apixaban.
Subcellular Localization
The subcellular localization of apixaban is primarily in the cytoplasm and nucleus of cells . It does not require specific targeting signals or post-translational modifications for its activity. Apixaban’s presence in the cytoplasm allows it to interact with factor Xa and inhibit its activity, while its presence in the nucleus may influence gene expression and cellular metabolism. The subcellular localization of apixaban is essential for its anticoagulant and anti-inflammatory effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of apixaban involves multiple steps, starting from inexpensive 4-chloronitrobenzene and piperidine. An eight-step procedure is typically employed, which includes the use of sodium chlorite to oxidize the piperidine cycle to the corresponding lactam under a carbon dioxide atmosphere . This process results in the construction of two six-ring lactams, which are essential for the final structure of apixaban .
Industrial Production Methods: In industrial settings, the synthesis of apixaban is optimized for efficiency and scalability. The process involves the use of diisopropylethylamine and methane sulfonyl chloride in dichloromethane at low temperatures, followed by the addition of sodium ethylate . The reaction mixture is then subjected to extraction and recrystallization to obtain high-purity apixaban .
化学反応の分析
反応の種類: アピキサバンは、酸化、還元、置換反応など、さまざまな化学反応を受けます。
一般的な試薬と条件:
主要な生成物: これらの反応から形成される主な生成物は、中間ラクタムと最終的なアピキサバン化合物です .
4. 科学研究への応用
アピキサバンには、幅広い科学研究への応用があります。
化学: 独特の化学構造と合成経路について研究されています。
生物学: 研究は、生物学的分子との相互作用と血液凝固メカニズムへの影響に焦点を当てています。
医学: アピキサバンは、脳卒中や深部静脈血栓症などの血栓塞栓症を予防および治療する際の有効性を広範囲にわたって研究されています.
類似化合物との比較
Rivaroxaban: Another oral factor Xa inhibitor with similar bioavailability and selectivity.
Edoxaban: Also a direct factor Xa inhibitor used for similar indications.
Dabigatran: A direct thrombin inhibitor, which works by a different mechanism compared to apixaban.
Uniqueness of Apixaban: Apixaban is unique due to its predictable pharmacokinetic and pharmacodynamic properties, which allow for fixed dosages without the need for routine monitoring . It has a rapid onset and offset of action, low potential for food or drug interactions, and is effective in a wide range of patients, including those with moderate renal impairment .
特性
IUPAC Name |
1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZCBYKSOIHPEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436500 | |
| Record name | Apixaban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.11mg/mL, Aqueous solubility across the physiological pH range is approximately 0.04 mg/L | |
| Record name | Apixaban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06605 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apixaban | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8223 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Apixaban selectively inhibits factor Xa in its free and bound forms, independant of antithrombin III. Apixaban also inhibits prothrominase. These effects prevent the formation of a thrombus. | |
| Record name | Apixaban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06605 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
White to pale-yellow powder | |
CAS No. |
503612-47-3 | |
| Record name | Apixaban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503612-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apixaban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06605 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apixaban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APIXABAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z9Y7UWC1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Apixaban | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8223 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
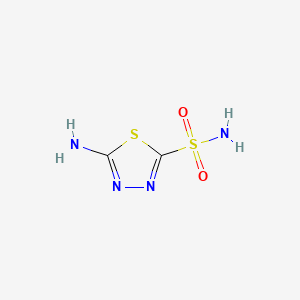
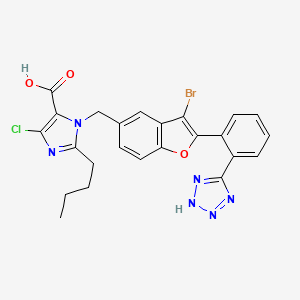

![3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol](/img/structure/B1684423.png)
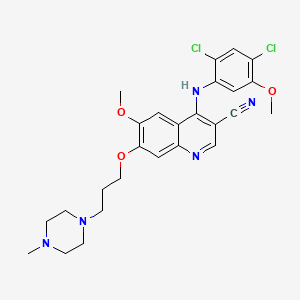
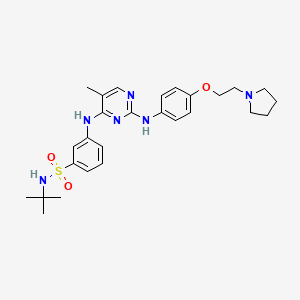
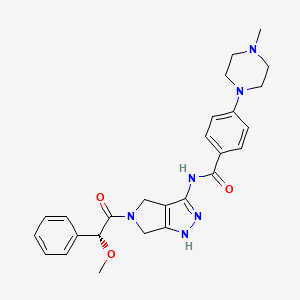
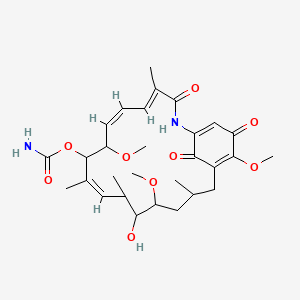

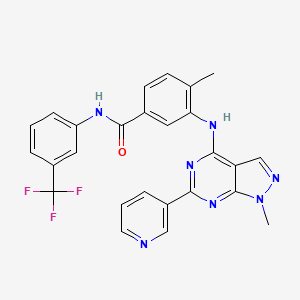
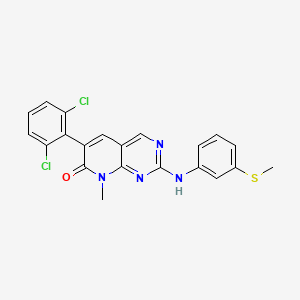
![4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide](/img/structure/B1684439.png)
![N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1684440.png)
